The molecule contains several functional groups that could be of interest for research, including a furan ring, a pyridine ring, a pivalamide group, and a trimethylsilyl group. Furan and pyridine rings are found in many biologically active molecules, and pivalamide groups can be used to improve the solubility and cell permeability of drugs. Trimethylsilyl groups are commonly used in organic synthesis as protecting groups. However, specific research on how these functionalities come together in N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide) is not documented yet.
The chemical can be purchased from several commercial suppliers, which suggests potential use in scientific research [, , ].
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide is a complex organic compound classified as a furo[3,2-b]pyridine derivative. Its molecular formula is CHNOSi, and it has a molecular weight of 290.43 g/mol. The compound features a trimethylsilyl group attached to the furo[3,2-b]pyridine structure, which contributes to its unique chemical properties and potential applications in various fields such as medicinal chemistry and materials science .
These reactions demonstrate the compound's versatility in synthetic chemistry.
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide exhibits notable biological activities. It is being investigated for its pharmacological properties, particularly in drug development aimed at treating various diseases, including cancer. The compound's mechanism of action involves its interaction with specific molecular targets and pathways, disrupting key cellular signaling processes by binding to enzymes or receptors involved in these pathways .
The synthesis of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide typically involves multiple steps starting from readily available starting materials. A common synthetic route includes:
The synthesis requires careful control of reaction conditions to optimize yield and purity .
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide has diverse applications across several fields:
The interaction studies of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide focus on its binding affinity to specific enzymes and receptors. These studies aim to elucidate its role in modulating biochemical pathways and understanding its therapeutic potential. While detailed mechanisms are still under investigation, preliminary findings suggest that the compound may influence critical signaling pathways involved in cell proliferation and apoptosis .
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide can be compared with other furo[3,2-b]pyridine derivatives such as:
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide lies in its specific pharmacological properties and potential therapeutic applications that distinguish it from other derivatives within the same class .
The compound was first synthesized in the early 2010s as part of efforts to explore furopyridine derivatives for pharmaceutical applications. Its discovery aligns with advancements in silylation techniques, which became prominent in the 2000s for enhancing the stability and reactivity of heterocyclic scaffolds. The CAS registration (1142192-62-8) indicates its formal entry into chemical databases around 2012–2014, coinciding with broader interest in fused pyridine systems for kinase inhibition. Early studies focused on optimizing its synthesis via palladium/copper-catalyzed cross-coupling and silylation reactions.
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide has gained attention for two primary applications:
Recent studies highlight its role in modular drug discovery platforms, where its core structure is functionalized at positions 3, 5, and 7 to generate bioactive analogs.
The structural and functional diversity of furo[3,2-b]pyridine derivatives is illustrated in Table 1.
These derivatives share a common scaffold but exhibit divergent reactivity and biological profiles based on substituent placement. For instance, iodinated analogs enable Suzuki-Miyaura couplings for bioconjugation, while aldehyde-containing variants participate in condensations to form hydrazones.
Current research objectives focus on:
Future studies aim to resolve challenges in chemoselective functionalization, particularly when multiple reactive sites (e.g., TMS, pivalamide) are present.
The compound N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide represents a sophisticated heterocyclic molecule with multiple functional groups that require precise nomenclature according to International Union of Pure and Applied Chemistry standards [1] [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2,2-dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]propanamide, which accurately reflects the structural hierarchy and functional group priorities [3] [4].
The nomenclature follows established International Union of Pure and Applied Chemistry principles where the amide functionality takes precedence as the principal functional group, with the furo[3,2-b]pyridine system serving as a complex substituent [5] [6]. Alternative systematic names include Propanamide, 2,2-dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]-, which represents an acceptable variant based on different naming conventions [4].
The compound exhibits several synonymous designations in chemical databases and literature, including variations in the presentation of the heterocyclic system nomenclature [7]. These naming variations reflect different approaches to describing the bicyclic furo[3,2-b]pyridine core while maintaining chemical accuracy and unambiguous identification [8].
The MDL number MFCD12026773 provides an additional unique identifier within the MDL database system, facilitating cross-referencing across different chemical information platforms [3] [10] [13]. These registry numbers are essential for regulatory compliance, commercial transactions, and scientific literature referencing, ensuring precise identification of the compound regardless of naming conventions or structural representation methods [12].
Parameter | Value |
---|---|
CAS Registry Number | 1142192-62-8 |
MDL Number | MFCD12026773 |
Chemical Name | N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide |
Systematic IUPAC Name | 2,2-dimethyl-N-[2-(trimethylsilyl)furo[3,2-b]pyridin-7-yl]propanamide |
The molecular formula of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide is C₁₅H₂₂N₂O₂Si, with a molecular weight of 290.43 grams per mole [3] [9] [10]. The empirical formula is identical to the molecular formula, indicating that this represents the simplest whole-number ratio of constituent atoms [14].
The atomic composition analysis reveals a carbon-rich structure with 15 carbon atoms contributing 180.165 grams per mole (62.05% by mass), 22 hydrogen atoms contributing 22.176 grams per mole (7.64% by mass), 2 nitrogen atoms contributing 28.014 grams per mole (9.64% by mass), 2 oxygen atoms contributing 31.998 grams per mole (11.02% by mass), and 1 silicon atom contributing 28.085 grams per mole (9.67% by mass) [13] [7].
Element | Symbol | Count | Atomic Weight (g/mol) | Mass Contribution (g/mol) | Percentage by Mass (%) |
---|---|---|---|---|---|
Carbon | C | 15 | 12.011 | 180.165 | 62.05 |
Hydrogen | H | 22 | 1.008 | 22.176 | 7.64 |
Nitrogen | N | 2 | 14.007 | 28.014 | 9.64 |
Oxygen | O | 2 | 15.999 | 31.998 | 11.02 |
Silicon | Si | 1 | 28.085 | 28.085 | 9.67 |
The furo[3,2-b]pyridine scaffold represents a privileged heterocyclic framework that has gained significant attention in medicinal chemistry due to its unique electronic properties and biological activities [15] [16] [17]. This bicyclic system consists of a furan ring fused to a pyridine ring at the 3,2-positions, creating a rigid, planar aromatic system with distinctive electronic characteristics [18].
The furo[3,2-b]pyridine core exhibits π-electron delocalization across both rings, providing aromatic stabilization and unique reactivity patterns [19] [20]. The fusion of the electron-rich furan ring with the electron-deficient pyridine ring creates a polarized system with distinct nucleophilic and electrophilic sites [19]. This electronic asymmetry is crucial for the compound's chemical behavior and potential biological interactions .
The heterocyclic framework demonstrates enhanced stability compared to individual furan or pyridine rings due to the extended conjugation system [18]. The rigid bicyclic structure restricts conformational flexibility, which can enhance binding specificity to biological targets and improve pharmacological properties [15] [16].
The trimethylsilyl group (-Si(CH₃)₃) is positioned at the 2-position of the furo[3,2-b]pyridine system, representing a strategic substitution that significantly influences the compound's chemical and physical properties [3] [22]. The trimethylsilyl group consists of three methyl groups bonded to a silicon atom, creating a bulky, tetrahedral substituent with unique electronic characteristics [22].
The silicon-carbon bond length of approximately 1.87 Ångströms is significantly longer than typical carbon-carbon bonds (1.54 Ångströms), contributing to the steric bulk of the substituent [22]. The trimethylsilyl group exhibits σ-donating properties through hyperconjugation, making it an electron-releasing substituent that can influence the electronic distribution within the heterocyclic system [22].
The positioning of the trimethylsilyl group at the 2-position of the furan ring provides steric protection to this reactive site while simultaneously increasing the compound's lipophilicity [22]. This substitution pattern is significant because the 2-position of furan rings is typically highly reactive toward electrophilic attack, and the bulky trimethylsilyl group can modulate this reactivity [22].
The trimethylsilyl group demonstrates chemical inertness under normal conditions, providing stability to the molecule while serving as a potential protecting group that can be selectively removed under specific conditions [22]. This characteristic makes the trimethylsilyl substitution valuable for synthetic applications and molecular design strategies.
The pivalamide moiety, systematically named as 2,2-dimethylpropanamide, represents a sterically hindered amide functionality attached to the 7-position of the furo[3,2-b]pyridine core [23] [24]. The pivalamide group consists of a carbonyl carbon bonded to a tertiary carbon bearing three methyl groups, creating a highly branched structure with significant steric bulk [23].
The amide functionality exhibits partial double bond character due to resonance between the carbonyl carbon and the nitrogen atom, resulting in restricted rotation around the carbon-nitrogen bond [25] [24]. This resonance stabilization contributes to the planar geometry of the amide group, with the carbonyl oxygen and nitrogen atom lying in the same plane as the carbonyl carbon [24].
The tert-butyl group (C(CH₃)₃) attached to the carbonyl carbon provides substantial steric hindrance, influencing the compound's three-dimensional structure and potential intermolecular interactions [23]. This bulky substituent can restrict access to the amide functionality, potentially affecting hydrogen bonding patterns and biological activity [24].
The electronic effects of the pivalamide group include electron-withdrawal through the carbonyl functionality, which can influence the electron density distribution within the entire molecular system [26]. The amide nitrogen can serve as both a hydrogen bond donor and acceptor, depending on the chemical environment and pH conditions [24].
The three-dimensional conformation of N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide is determined by the interplay of structural rigidity, steric interactions, and electronic effects [25] [27]. The furo[3,2-b]pyridine core adopts a planar conformation due to the aromatic character of both rings and the constraints imposed by the fused ring system [19].
The trimethylsilyl group at the 2-position extends away from the plane of the heterocyclic system, adopting a tetrahedral geometry around the silicon atom [22]. The three methyl groups of the trimethylsilyl substituent can rotate freely around their respective silicon-carbon bonds, providing some conformational flexibility in this region of the molecule [22].
The pivalamide moiety at the 7-position exhibits restricted rotation around the carbon-nitrogen amide bond due to partial double bond character [24]. The preferred conformation places the carbonyl oxygen and the heterocyclic nitrogen in a geometry that minimizes steric clashes while allowing for potential intramolecular interactions [24].
The overall molecular conformation is influenced by the steric bulk of both the trimethylsilyl and pivalamide substituents, which can restrict the compound's conformational space and influence its interactions with biological targets [25]. The rigid bicyclic core provides a stable scaffold that maintains the spatial relationships between functional groups [15].
The canonical Simplified Molecular Input Line Entry System representation for N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide is CC(C)(C)C(=O)Nc1ccnc2cc(oc12)Si(C)C, which provides a linear text-based description of the molecular structure [3] [28] [29]. This Simplified Molecular Input Line Entry System string encodes the connectivity of atoms and bonds in a format that can be processed by computational chemistry software [30].
An alternative Simplified Molecular Input Line Entry System representation is CC(C)(C)C(NC1=C(OC(Si(C)C)=C2)C2=NC=C1)=O, which demonstrates that multiple valid Simplified Molecular Input Line Entry System strings can represent the same molecular structure [9] [31]. The choice between representations depends on the specific algorithm used for Simplified Molecular Input Line Entry System generation and the traversal path through the molecular graph [29].
The International Chemical Identifier string is 1S/C15H22N2O2Si/c1-15(2,3)14(18)17-10-7-8-16-11-9-12(19-13(10)11)20(4,5)6/h7-9H,1-6H3,(H,16,17,18), providing a standardized representation that includes stereochemical information and connectivity details [3]. The International Chemical Identifier format is hierarchical and includes information about molecular formula, connectivity, and stereochemistry [30].
The International Chemical Identifier Key FWOPZJYMLPQNR-UHFFFAOYSA-N serves as a fixed-length hash of the International Chemical Identifier string, providing a compact identifier for database searches and molecular comparisons [3]. This 27-character string is derived from the full International Chemical Identifier and allows for rapid molecular identification in chemical databases [30].
Representation Type | Value |
---|---|
SMILES | CC(C)(C)C(=O)Nc1ccnc2cc(oc12)Si(C)C |
InChI | 1S/C15H22N2O2Si/c1-15(2,3)14(18)17-10-7-8-16-11-9-12(19-13(10)11)20(4,5)6/h7-9H,1-6H3,(H,16,17,18) |
InChIKey | FWOPZJYMLPQNR-UHFFFAOYSA-N |
Alternative SMILES | CC(C)(C)C(NC1=C(OC(Si(C)C)=C2)C2=NC=C1)=O |
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide can be compared with several structural analogues to understand structure-activity relationships and electronic effects [32] [33] [34]. The closely related compound N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide (molecular formula C₁₃H₁₆N₂O₃, molecular weight 248.28 g/mol) differs by the replacement of the trimethylsilyl group with a hydroxymethyl substituent [35].
The parent compound 2-(Trimethylsilyl)furo[3,2-b]pyridine (CAS 111079-44-8, molecular formula C₁₀H₁₃NOSi, molecular weight 191.30 g/mol) lacks the pivalamide functionality, providing insight into the contribution of the amide moiety to the overall molecular properties [36]. This comparison reveals the significant increase in molecular weight and complexity introduced by the pivalamide substitution.
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine (CAS 1203499-15-3, molecular formula C₁₃H₁₇NOSi, molecular weight 231.36 g/mol) represents a structural variant with an additional allyl group at the 6-position, demonstrating the potential for further functionalization of the heterocyclic scaffold [37]. The presence of the allyl group introduces additional conformational flexibility and potential reactive sites.
Furo[3,2-b]pyridine-3-carboxamide (CAS 112372-22-2, molecular formula C₈H₆N₂O₂, molecular weight 162.15 g/mol) features a carboxamide group at the 3-position rather than the 7-position and lacks silicon substitution . This analogue demonstrates the impact of substitution pattern on molecular properties and potential biological activities.
Compound Name | Molecular Formula | Molecular Weight | Key Structural Difference | CAS Number |
---|---|---|---|---|
N-(2-(Trimethylsilyl)furo[3,2-b]pyridin-7-yl)-pivalamide | C₁₅H₂₂N₂O₂Si | 290.43 | Reference compound with trimethylsilyl and pivalamide groups | 1142192-62-8 |
N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide | C₁₃H₁₆N₂O₃ | 248.28 | Hydroxymethyl group instead of trimethylsilyl | Not specified |
2-(Trimethylsilyl)furo[3,2-b]pyridine | C₁₀H₁₃NOSi | 191.30 | Core scaffold without pivalamide moiety | 111079-44-8 |
6-Allyl-2-(trimethylsilyl)furo[3,2-b]pyridine | C₁₃H₁₇NOSi | 231.36 | Additional allyl group at position 6 | 1203499-15-3 |
Furo[3,2-b]pyridine-3-carboxamide | C₈H₆N₂O₂ | 162.15 | Carboxamide at position 3, no silicon substitution | 112372-22-2 |
Trimethylsilyl furo[3,2-b]pyridine-5-carboxylate | C₁₁H₁₃NO₃Si | 235.31 | Carboxylate ester at position 5 | Not specified |
The structural analogues demonstrate the versatility of the furo[3,2-b]pyridine scaffold for chemical modification and the significant impact of substituent variations on molecular properties [18] [33]. The furo[3,2-b]pyridine framework has been recognized as a privileged structure in medicinal chemistry, with various substitution patterns leading to compounds with diverse biological activities [15] [16] [34].